2-Chloro-1-(difluoromethyl)-3-methylbenzene
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Overview
Description
2-Chloro-1-(difluoromethyl)-3-methylbenzene is an organic compound with the molecular formula C8H7ClF2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a difluoromethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(difluoromethyl)-3-methylbenzene typically involves the chlorination of 3-methylbenzotrifluoride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. The process may involve the use of chlorine gas or other chlorinating agents in the presence of a catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can help achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(difluoromethyl)-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include benzene derivatives with reduced fluorine content.
Scientific Research Applications
2-Chloro-1-(difluoromethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(difluoromethyl)-3-methylbenzene involves its interaction with specific molecular targets. The chlorine and difluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- 2-Bromo-2-chloro-1,1,1-trifluoroethane
Uniqueness
2-Chloro-1-(difluoromethyl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both chlorine and difluoromethyl groups makes it a valuable intermediate for various synthetic applications.
Properties
IUPAC Name |
2-chloro-1-(difluoromethyl)-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBLJZILKPZYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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